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C-Peptide-d3 (Proinsulin)

Cat. No.: B1157056
M. Wt: 2754.84
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Description

Historical Context of C-Peptide Discovery and its Physiological Significance in Proinsulin Maturation

The discovery of C-peptide is intrinsically linked to the elucidation of insulin (B600854) biosynthesis. In 1967, Donald F. Steiner and his colleagues discovered that insulin is synthesized as a larger single-chain precursor molecule, which they named proinsulin. nih.govuchicago.edu This groundbreaking discovery revealed that the A and B chains of insulin are connected by a segment of amino acids, the "connecting peptide" or C-peptide. nih.govwikipedia.orgspringermedizin.de This finding was a landmark in understanding post-translational processing of polypeptide precursors into their mature, functional forms. nih.gov

Initially, it was believed that the A and B chains of insulin were synthesized separately and later joined. nih.gov Steiner's work, however, demonstrated that proinsulin is cleaved to release the two-chain insulin molecule and the C-peptide. nih.govuchicago.edu This process ensures the correct folding and assembly of insulin within the endoplasmic reticulum of pancreatic beta cells. wikipedia.orgnih.gov The C-peptide facilitates the efficient formation of disulfide bonds between the A and B chains, a crucial step for the biological activity of insulin. scirp.org

Following its cleavage from proinsulin, C-peptide is stored in secretory granules along with insulin and released in equimolar amounts into the bloodstream. wikipedia.orgnih.gov This co-secretion made C-peptide an invaluable marker for insulin production. nih.govdntb.gov.ua The development of a radioimmunoassay for C-peptide provided a reliable method to measure endogenous insulin secretion, even in patients receiving exogenous insulin therapy. nih.govuchicagomedicine.org This has had significant clinical implications for the diagnosis of insulin-secreting tumors and the assessment of beta-cell function in diabetes. nih.govuchicago.edu

While initially considered a biologically inert byproduct of insulin synthesis, subsequent research has suggested that C-peptide may have physiological roles of its own. scirp.orgnih.govportlandpress.com Studies have indicated that C-peptide can bind to cell surfaces and may play a role in improving blood flow and nerve function, particularly in individuals with type 1 diabetes who lack endogenous C-peptide. physiology.orgmedscape.com However, the full extent of C-peptide's biological activity is still an area of active investigation. physiology.org

Key Milestones in C-Peptide Discovery and Research

YearMilestoneSignificance
1967Discovery of proinsulin and C-peptide by Donald F. SteinerRevealed the biosynthetic pathway of insulin and the existence of C-peptide. nih.govuchicago.edu
1971Isolation and sequencing of bovine C-peptideProvided the primary structure of the peptide, enabling further research. wikipedia.orgresearchgate.net
1972First documented use of the C-peptide testEstablished C-peptide as a clinical marker for insulin secretion. wikidoc.org
1990sDiscovery of prohormone convertases (PC2 and PC3/PC1)Identified the enzymes responsible for cleaving proinsulin into insulin and C-peptide. nih.gov

Rationale for Deuterated C-Peptide (C-Peptide-d3) in Quantitative Biological Research

In quantitative biological research, particularly in the field of proteomics and metabolomics, accurate measurement of endogenous molecules is paramount. Stable isotope-labeled internal standards are essential tools for achieving this accuracy in mass spectrometry-based quantification. cpcscientific.combioanalysis-zone.com Deuterated C-peptide, such as C-Peptide-d3, serves as an ideal internal standard for the quantification of endogenous C-peptide. nih.govmdpi.com

The rationale for using a deuterated form of C-peptide lies in the principles of isotope dilution mass spectrometry (ID-MS). nih.gov In this technique, a known amount of the isotopically labeled standard (e.g., C-Peptide-d3) is added to a biological sample. nih.gov The labeled standard is chemically identical to the endogenous, unlabeled C-peptide but has a slightly higher mass due to the presence of deuterium (B1214612) atoms. jpt.comnih.gov

Because the labeled and unlabeled peptides have nearly identical physicochemical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. cpcscientific.comqyaobio.com This co-behavior minimizes variations and potential errors that can be introduced during the analytical process. bioanalysis-zone.comwashington.edu The mass spectrometer can distinguish between the endogenous C-peptide and the deuterated internal standard based on their mass-to-charge ratio (m/z). nih.gov By comparing the signal intensities of the endogenous analyte and the known amount of the spiked-in standard, the concentration of the endogenous C-peptide in the original sample can be precisely calculated. nih.govnih.gov

The use of deuterated standards like C-Peptide-d3 offers several advantages over other quantification methods:

High Accuracy and Precision: Isotope dilution mass spectrometry is considered a gold-standard method for quantitative analysis due to its high accuracy and precision. nih.govannlabmed.org

Correction for Sample Loss: The internal standard corrects for any loss of the analyte that may occur during sample extraction, purification, and analysis. bioanalysis-zone.comnih.gov

Compensation for Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the analyte. The internal standard helps to compensate for these "matrix effects." researchgate.net

Overview of Stable Isotope Tracing Principles and their Application to Peptidic Biomolecules

Stable isotope tracing is a powerful technique used to study the dynamics of metabolic pathways and quantify biomolecules in complex biological systems. researchgate.netnih.gov The fundamental principle involves the use of molecules in which one or more atoms have been replaced with a stable, non-radioactive "heavy" isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). jpt.comcreative-proteomics.com These labeled molecules, or "tracers," are introduced into a biological system and their journey and incorporation into other molecules are monitored over time, typically using mass spectrometry. nih.gov

In the context of peptidic biomolecules, stable isotope labeling is a cornerstone of quantitative proteomics. cpcscientific.comnih.gov The key principle is that a peptide labeled with stable isotopes is chemically identical to its natural, "light" counterpart but can be distinguished by its mass. washington.edusb-peptide.com This mass difference allows for the precise and simultaneous quantification of the labeled and unlabeled peptides in a single mass spectrometry analysis. galaxyproject.org

Several strategies for stable isotope labeling of peptides are employed in research:

Isotope-Coded Affinity Tags (ICAT): This method involves labeling cysteine-containing peptides with light or heavy isotope-coded tags. sb-peptide.com

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): In this approach, cells are grown in media containing "heavy" or "light" amino acids, which are then incorporated into newly synthesized proteins. washington.educreative-proteomics.com

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT): These methods use chemical tags that are identical in mass (isobaric) but produce different reporter ions upon fragmentation in the mass spectrometer, allowing for multiplexed quantification. washington.edu

Absolute Quantification (AQUA): This technique utilizes synthetic stable isotope-labeled peptides as internal standards for the absolute quantification of specific target peptides. qyaobio.comwashington.edu

The application of these principles to peptidic biomolecules like C-peptide enables researchers to:

Accurately determine the concentration of the peptide in biological fluids. nih.govannlabmed.org

Study the kinetics of peptide synthesis, secretion, and degradation. nih.gov

Identify and quantify post-translational modifications. cpcscientific.com

The use of stable isotope-labeled peptides, such as C-Peptide-d3, in conjunction with mass spectrometry has revolutionized the study of peptide hormones and biomarkers, providing a level of accuracy and specificity that was previously unattainable. nih.govresearchgate.net

Commonly Used Stable Isotopes in Peptide Labeling

IsotopeNatural Abundance (%)Use in Peptide Labeling
Deuterium (²H)0.015Introduction of a heavy isotope for mass differentiation. jpt.comqyaobio.com
Carbon-13 (¹³C)1.1Incorporation into the peptide backbone or amino acid side chains. cpcscientific.comjpt.com
Nitrogen-15 (¹⁵N)0.37Labeling of the nitrogen atoms in the peptide backbone and certain amino acid side chains. cpcscientific.comjpt.com

Properties

Molecular Formula

No Data Available

Molecular Weight

2754.84

Synonyms

C Peptide-d3;  C-Peptide Insulin C-peptide-d3;  NMIJ-CRM 6901a-d3;  Peptide C-d3;  Proinsulin Connecting Peptide-d3; 

Origin of Product

United States

Advanced Analytical Spectrometric and Chromatographic Techniques for C Peptide D3

Isotope Dilution Mass Spectrometry (ID-MS/MS) as a Gold Standard for C-Peptide Quantification

Isotope Dilution Mass Spectrometry (ID-MS/MS) is widely recognized as the reference method for the quantification of numerous clinical indicators, including C-peptide, due to its exceptional specificity, accuracy, and sensitivity. iacld.com The principle of ID-MS/MS involves adding a known amount of an isotopically labeled version of the analyte, in this case, C-Peptide-d3, to the sample as an internal standard (IS). bioanalysis-zone.com This IS is chemically identical to the endogenous C-peptide but has a different mass due to the incorporation of stable isotopes. By measuring the ratio of the signal from the endogenous analyte to that of the isotopically labeled internal standard, precise quantification can be achieved, as this ratio is unaffected by variations in sample preparation and ionization efficiency. longdom.orgoup.com The Joint Committee for Traceability in Laboratory Medicine (JCTLM) lists two reference procedures for C-peptide, both of which are based on ID-LC-MS/MS, underscoring its status as a gold standard. nih.gov

Development and Validation of ID-LC-MS/MS Methods Utilizing C-Peptide-d3 as Internal Standard

The development of robust Isotope Dilution-Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) methods is pivotal for the accurate measurement of C-peptide. These methods leverage C-Peptide-d3 or other stable isotope-labeled C-peptide analogues as internal standards to ensure high precision and accuracy. iacld.comresearchgate.net The validation of these methods is a rigorous process that assesses several key performance characteristics to guarantee their reliability for clinical and research applications.

Key validation parameters for ID-LC-MS/MS methods for C-peptide quantification typically include:

Linearity: The ability of the assay to provide results that are directly proportional to the concentration of the analyte. For instance, one validated method demonstrated linearity in the range of 0.1 to 15 ng/mL. nih.gov Another study showed a linear response in the 0.003–2.9 ng interval on the column. nih.gov

Precision: The closeness of agreement between independent test results. This is usually expressed as the coefficient of variation (%CV). A developed ID-LC-MS/MS method reported within-run, between-run, and total precision in the ranges of 1.0%–2.1%, 0.6%–1.2%, and 1.3%–2.2%, respectively, across four concentration levels. iacld.com Another study showed inter-day imprecision of less than 9.6% CV and intra-day imprecision of less than 8.9% CV. doaj.orgnih.gov

Accuracy (Trueness): The closeness of the mean of a set of measurement results to the true value. This is often assessed through recovery studies. One method demonstrated mean analytical recoveries between 99.6% and 100.7% for different added concentrations of C-peptide. iacld.com Another study reported a mean recovery of 98.2% (± 9.1%) in spike-recovery experiments. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with an acceptable level of precision and accuracy. A novel LC-MS/MS assay reported a lower limit of quantification of 0.06 ng/mL. nih.gov Another method established an LOQ of 0.058 nmol/L. doaj.orgnih.gov

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ID-MS/MS is inherently highly specific due to the unique mass-to-charge ratio of the analyte and its fragments.

The use of a certified reference material (CRM), such as NMIJ CRM 6901-c, as a calibrator ensures that the measurement results are traceable to the International System of Units (SI). iacld.com

Table 1: Performance Characteristics of a Validated ID-LC-MS/MS Method for Serum C-Peptide

Parameter Result Reference
Linearity Range 0.1 - 15 ng/mL nih.gov
Lower Limit of Quantification (LLOQ) 0.06 ng/mL nih.gov
Total Imprecision (%CV) 7.7% nih.gov
Long-term Imprecision at 0.16 ng/mL (%CV) 10.0% nih.gov
Mean Spike Recovery 98.2% (± 9.1%) nih.gov

Optimization of Sample Preparation Protocols for Mass Spectrometry-Based Analysis (e.g., Proteolysis, Solid-Phase Extraction)

Effective sample preparation is a critical step in the MS-based analysis of C-peptide to remove interfering substances and enrich the analyte of interest. thermofisher.comspectroscopyonline.com Common strategies include protein precipitation, solid-phase extraction (SPE), and proteolysis. nih.govnih.gov

Protein Precipitation: This is often the initial step to remove the bulk of proteins from the serum or plasma sample. Acetonitrile (B52724) is a commonly used solvent for this purpose. nih.govresearchgate.net In some protocols, zinc sulfate (B86663) is used for protein precipitation. iacld.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration following protein precipitation. nih.govmdpi.comescholarship.org Various SPE sorbents can be employed, including:

Reverse-phase SPE: This separates molecules based on their hydrophobicity. mdpi.com

Anion-exchange SPE: This technique separates molecules based on their charge and has been successfully used for C-peptide extraction. iacld.com

Mixed-mode SPE: This combines two or more separation mechanisms, such as reverse-phase and cation exchange, to achieve a higher degree of purification. escholarship.org

Proteolysis: To enhance the sensitivity of LC-MS/MS analysis, some methods employ proteolysis, which involves digesting the C-peptide into smaller peptide fragments. nih.govnih.gov Since C-peptide lacks arginine and lysine (B10760008) residues, trypsin is not a suitable enzyme. Instead, endoproteinase Glu-C is used, which cleaves at the C-terminal side of glutamic acid residues. nih.govnih.gov The resulting smaller peptides often have better ionization efficiency and chromatographic behavior, leading to improved assay sensitivity. nih.gov The two amino-terminal peptide fragments, EAEDLQVGQVE and LGGGPGAGSLQPLALE, can be monitored for quantification and quality assurance. nih.gov

The optimization of these sample preparation steps is crucial for minimizing matrix effects, improving analyte recovery, and achieving the desired sensitivity and specificity of the ID-LC-MS/MS assay. longdom.orgtamu.edu

Comparative Methodological Research: ID-MS/MS versus Immunoassays for Peptide Analysis

Numerous studies have compared the performance of ID-MS/MS with that of immunoassays for C-peptide measurement. researchgate.netdiva-portal.org While immunoassays are widely used in clinical laboratories due to their high throughput and automation, they can suffer from a lack of standardization and are prone to interferences. researchgate.netresearchgate.netresearchgate.net

Key findings from comparative studies include:

Variability among Immunoassays: Significant variability has been observed among different immunoassay methods, with mean biases between assays reaching as high as 36.6%. researchgate.netnih.gov This lack of agreement can affect clinical diagnosis and the comparability of research data. researchgate.net

Improved Comparability with ID-MS/MS Calibration: The comparability of clinical immunoassays can be dramatically improved when a calibrator serum with a value assigned by ID-LC-MS/MS is used. nih.gov Recalibration of immunoassays with samples having values assigned by a reference MS method has been shown to significantly reduce the inter-measurement coefficient of variation. researchgate.net

Positive Bias in Immunoassays: Some studies have reported a positive bias in immunoassay results when compared to ID-MS/MS. For example, one study found that an electrochemiluminescence immunoassay (ECLIA) showed a positive bias of 51.8% compared to a newly developed ID-UPLC-MS/MS method. researchgate.net

These findings underscore the importance of ID-MS/MS as a reference method for the standardization of C-peptide immunoassays, which can help to improve the accuracy and comparability of results across different laboratories and measurement systems. iacld.comresearchgate.net

Table 2: Comparison of C-Peptide Immunoassays

Comparison Mean Bias (%) Reference
Roche vs. Siemens Healthineers (ADVIA Centaur XPT) 36.6% nih.gov
Abbott vs. DiaSorin vs. Siemens Healthineers (Immulite 2000 XPi) 2.3% to 4.2% nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in C-Peptide-d3 Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules in solution. mdpi.comuq.edu.au In the context of C-peptide research, NMR is primarily used for structural elucidation and to study the conformational dynamics of C-peptide and its precursor, proinsulin.

Application of NMR for Structural Elucidation and Conformational Dynamics of C-Peptide and Proinsulin

2D NMR spectroscopy has been employed to study the solution structure of human proinsulin C-peptide. nih.gov These studies have revealed that in an aqueous solution, C-peptide is not a random coil but possesses defined local conformations. nih.gov Key structural features identified by NMR include:

A type I beta-turn in the N-terminal region (residues 2-5). nih.gov

A well-defined structure in the C-terminal region (residues 27-31), including a type III' beta-turn. nih.gov

Tendencies to form beta-bends in the central regions of the molecule. nih.gov

NMR studies have also provided insights into the conformational flexibility of proinsulin, indicating that while it lacks a well-defined fold, it does exhibit some helical propensity in the C-terminal pentapeptide. researchgate.net The dynamic nature of insulin (B600854) and proinsulin in solution, as revealed by NMR, is crucial for understanding their biological activity and interaction with receptors. frontiersin.orgfrontiersin.org

Advanced Chromatographic Separations for Isotopic Analogs (e.g., HPLC, Microbore HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification and separation of peptides, including C-Peptide-d3 and its non-labeled form. americanpeptidesociety.orgmdpi.comchromatographyonline.com The separation is typically based on the physicochemical properties of the peptides, such as hydrophobicity, charge, and size. americanpeptidesociety.org

Reversed-Phase HPLC (RP-HPLC) is the most prevalently used mode for peptide separations. americanpeptidesociety.orgnih.gov This technique separates molecules based on their hydrophobicity. americanpeptidesociety.org A hydrophobic stationary phase, commonly derivatized with C18 alkyl chains, is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. americanpeptidesociety.orgchromatographyonline.com A gradient of increasing organic solvent concentration is employed to elute the peptides, with more hydrophobic peptides being retained longer on the column. americanpeptidesociety.org

Microbore HPLC , a miniaturized version of conventional HPLC, offers several advantages for the analysis of precious samples like C-Peptide-d3. It utilizes columns with smaller internal diameters, leading to reduced solvent consumption and increased sensitivity. researchgate.net This technique has been successfully employed for the separation and purification of insulin, C-peptide, and proinsulin from serum samples following immunoaffinity extraction. researchgate.net In one such application, a linear gradient of acetonitrile (22–36%) in 0.1% trifluoroacetic acid was used to elute the target proteins. researchgate.net

The choice of the stationary phase in HPLC is critical for achieving optimal separation. While alkyl-based phases like C18 are widely used, other stationary phases can offer different selectivities. nih.gov For instance, biphenyl (B1667301) and fluorophenyl phases have been evaluated for the separation of crosslinked peptides, demonstrating different retention behaviors compared to traditional C18 columns. nih.gov

The following table summarizes typical parameters used in HPLC methods for C-peptide analysis:

ParameterDescriptionReference
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) americanpeptidesociety.org
Stationary Phase C18 (Octadecylsilane) americanpeptidesociety.orgchromatographyonline.com
Mobile Phase A Aqueous solution with an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid) researchgate.net
Mobile Phase B Acetonitrile with an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid) researchgate.net
Gradient Linear gradient of increasing Mobile Phase B concentration researchgate.net
Detection UV Absorbance or Mass Spectrometry chromatographyonline.com

Ion-Exchange Chromatography (IEC) is another valuable technique that separates peptides based on their net charge. americanpeptidesociety.org This method utilizes a charged stationary phase to retain peptides with an opposite charge. Elution is typically achieved by altering the pH or ionic strength of the mobile phase. americanpeptidesociety.org

Mixed-Mode Chromatography (MMC) combines multiple separation mechanisms, such as reversed-phase and ion-exchange, within a single chromatographic system. mdpi.com This approach can provide enhanced selectivity and resolution for complex peptide mixtures. mdpi.com

Emerging Spectrometric Approaches for C-Peptide-d3 Detection and Characterization

Mass spectrometry (MS) has become an indispensable tool for the accurate quantification and structural characterization of peptides like C-Peptide-d3. healthmatters.io Isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) is considered a reference method for C-peptide measurement due to its high specificity, accuracy, and sensitivity. iacld.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for C-peptide analysis. doaj.org This method combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. doaj.org However, the intact C-peptide molecule can ionize poorly, which has historically limited the sensitivity of these assays. nih.gov To overcome this, strategies such as immunoaffinity enrichment or two-dimensional chromatography have been employed. nih.gov

A more recent and innovative approach involves the use of proteolysis during sample preparation. doaj.orgnih.gov Since C-peptide lacks arginine and lysine residues, the enzyme Glu-C is utilized to cleave the peptide into smaller, more readily ionizable fragments. nih.govnih.gov These resulting peptide fragments are then monitored using multiple reaction monitoring (MRM) in the mass spectrometer, significantly enhancing the sensitivity of the assay. nih.govresearchgate.net

Key aspects of a novel LC-MS/MS method for C-peptide analysis are detailed in the table below:

StepDescriptionReference
Sample Preparation Protein precipitation followed by solid-phase extraction. nih.gov
Proteolysis Digestion with endoproteinase Glu-C. doaj.orgnih.govnih.gov
LC Separation Ultra-performance liquid chromatography (UPLC). nih.gov
MS Detection Tandem mass spectrometry (MS/MS) in positive ion mode. nih.gov
Monitored Fragments EAEDLQVGQVE (for quantification) and LGGGPGAGSLQPLALE (for quality assurance). nih.gov

This proteolytic approach has enabled the development of sensitive and specific LC-MS/MS methods for the simultaneous quantification of insulin and C-peptide without the need for antibodies. doaj.org These methods have demonstrated excellent linearity and low limits of quantitation. doaj.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another emerging technique for C-peptide quantification. nih.gov In this method, C-peptide is enriched from serum using antibody-conjugated magnetic beads. nih.gov To enhance ionization, the eluted C-peptide is chemically modified. nih.gov A heavy isotope-labeled C-peptide is used as an internal standard for accurate quantification. nih.gov This MALDI-TOF MS assay has been shown to be simple, high-throughput, and cost-effective. nih.gov

High-Resolution Mass Spectrometry (HRMS) , particularly with instruments like the Orbitrap, offers very high mass accuracy and resolving power. amolf.nlacs.org This capability is crucial for the confident identification of peptides and for resolving complex mixtures. amolf.nl HRMS can provide direct molecular identification and detailed structural information, which is invaluable for characterizing C-Peptide-d3 and its metabolites. amolf.nl

C Peptide D3 As a Stable Isotope Tracer in Metabolic and Secretory Research

Methodologies for Assessing Endogenous Insulin (B600854) Secretion Dynamics via C-Peptide-d3 Tracer Infusion

Stable isotope tracers like C-Peptide-d3 are instrumental in dissecting the complex dynamics of insulin secretion. nih.gov By introducing a known amount of the labeled tracer into the circulation, researchers can distinguish it from the endogenously produced C-peptide, allowing for accurate calculations of secretion rates.

Mathematical models are essential for interpreting the data obtained from C-peptide tracer studies. A commonly used approach is the two-compartment model, which describes the distribution and degradation of C-peptide in the body. nih.gov This model allows for the accurate estimation of insulin secretion rates from plasma C-peptide concentrations. nih.govsemanticscholar.org Deconvolution analysis, a mathematical technique applied to C-peptide concentration data, can reconstruct the secretion profile over time. researchgate.net

The parameters for these kinetic models can be determined individually for each subject through the analysis of the decay curve following a bolus injection of biosynthetic human C-peptide. nih.gov However, studies have shown that standardized parameters, adjusted for factors like body surface area, sex, and age, can also provide reliable estimations of insulin secretion rates, differing by only 10-12% from those obtained with individual parameters. nih.gov This simplifies the experimental procedure without a significant loss of accuracy. nih.gov The use of a C-peptide minimal model (CPMM) has also been adapted for animal studies, such as in the Zucker fatty rat, to quantify insulin secretion and pancreatic sensitivity to glucose. plos.org

In vivo studies utilizing stable isotope tracers like C-Peptide-d3 are meticulously designed to probe the intricacies of C-peptide metabolism. nih.gov A common experimental setup involves the continuous infusion of the labeled tracer to achieve a steady state, which allows for the calculation of the metabolic clearance rate (MCR). nih.gov Alternatively, a bolus injection can be administered, and the subsequent decay in tracer concentration is monitored to determine kinetic parameters. jci.org

To isolate and study endogenous C-peptide secretion, somatostatin (B550006) may be infused to suppress the body's natural release of insulin and C-peptide. nih.gov This allows for the direct measurement of the kinetics of the exogenously administered tracer. Furthermore, techniques like hepatic catheterization can be employed to directly measure the secretion of C-peptide from the pancreas and its subsequent clearance by the liver. physiology.org The choice between a single bolus (pulse-chase) or a continuous infusion protocol influences the experimental design and the complexity of the data analysis. physiology.org

Research on C-Peptide and Proinsulin Metabolic Clearance Rates (MCR) using Labeled Tracers

Labeled tracers are invaluable for determining the metabolic clearance rates (MCR) of C-peptide and its precursor, proinsulin. The MCR represents the volume of plasma cleared of a substance per unit of time and is a critical parameter in understanding its metabolism.

Research has demonstrated that the kidneys are the primary site of C-peptide degradation. nih.govnih.gov Studies in rats have shown that the renal extraction of C-peptide accounts for a significant portion of its metabolic clearance. nih.govcloudfront.net Specifically, the kidneys remove approximately 69% of C-peptide from the circulation. nih.gov In contrast, the liver plays a minimal role in C-peptide clearance, with negligible hepatic extraction observed. jci.orgjnmhs.com This is a key difference from insulin, which is significantly cleared by the liver. nih.govnih.gov Proinsulin, like C-peptide, is also primarily cleared by the kidneys, which account for about 55% of its MCR. nih.gov

The process of renal clearance involves both glomerular filtration and direct uptake from peritubular capillary blood. nih.gov Less than 1% of the filtered C-peptide is excreted in the urine, indicating that over 99% is sequestered by the kidney. nih.gov

Organ Contribution to Metabolic Clearance Rates (MCR)
CompoundPrimary Clearing OrganRenal Contribution to MCRHepatic Contribution to MCR
C-PeptideKidney~69%Negligible
ProinsulinKidney~55%-
InsulinLiver & Kidney~33%Significant

The half-life of C-peptide in the circulation is considerably longer than that of insulin. Studies have reported the half-life of C-peptide to be around 30 to 35 minutes, whereas insulin's half-life is only 5 to 10 minutes. nih.govnih.gov This longer half-life contributes to a more stable plasma concentration, making C-peptide a reliable marker of insulin secretion. nih.gov

The distribution kinetics of C-peptide are often described by a two-compartment model. nih.gov The volume of distribution has been found to correlate with body surface area, with a more pronounced dependence in men than in women. nih.gov The long half-life of C-peptide has been observed to be slightly longer in older individuals. nih.gov Positron Emission Tomography (PET) studies using fluorine-18 (B77423) labeled C-peptide have shown that radioactivity is primarily distributed to the kidneys, consistent with its primary route of clearance. ki.se

Pharmacokinetic Properties of C-Peptide and Insulin
ParameterC-PeptideInsulin
Half-life~30-35 minutes~5-10 minutes
Primary Clearance OrganKidneyLiver
Hepatic ExtractionNegligible~50% on first pass

Isotopic Tracer Applications in Cellular and Tissue-Level Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates of metabolic reactions within a cell or tissue. nih.gov By introducing a labeled substrate, such as C-Peptide-d3 or 13C-labeled glucose or amino acids, researchers can trace the path of the labeled atoms through various metabolic pathways. nih.govnih.gov

This approach provides a dynamic view of cellular metabolism that goes beyond static measurements of metabolite concentrations. physoc.org In the context of C-peptide and insulin secretion, MFA can be used to investigate the metabolic pathways within pancreatic beta-cells that lead to insulin synthesis and release. researchgate.net For example, by using 13C-labeled glucose, researchers can track the flow of carbon through glycolysis and the tricarboxylic acid (TCA) cycle, which are crucial for generating the ATP that triggers insulin secretion. nih.gov

The choice of the isotopic tracer is critical for the precision of the flux estimations. nih.gov Different labeled substrates provide different insights into specific pathways. For instance, [1,2-13C2]glucose is particularly effective for estimating fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while [U-13C5]glutamine is preferred for analyzing the TCA cycle. nih.gov These advanced techniques enable a detailed understanding of the metabolic regulation of insulin secretion in both healthy and diseased states. isotope.com

Advanced Tracer Methodologies for Disentangling Proinsulin Processing and Secretion Anomalies

The precise conversion of proinsulin to mature insulin and C-peptide within pancreatic beta-cell secretory granules is a critical process for maintaining glucose homeostasis. Anomalies in this processing pathway can lead to the secretion of incompletely processed proinsulin and its intermediates, which are increasingly recognized as markers of beta-cell dysfunction in conditions like type 1 and type 2 diabetes. nih.gov Advanced tracer methodologies, particularly those utilizing stable isotope-labeled compounds like C-Peptide-d3, coupled with mass spectrometry, have become indispensable for accurately tracking the kinetics and fidelity of proinsulin conversion and secretion. nih.govspringernature.com

These methods offer significant advantages over traditional immunoassays, which can suffer from cross-reactivity with proinsulin and its various partially processed forms, leading to inaccurate measurements. cam.ac.uknih.gov The high specificity of mass spectrometry allows for the simultaneous and unambiguous quantification of proinsulin, its conversion intermediates (such as des-31,32 split proinsulin and des-64,65 split proinsulin), mature insulin, and C-peptide. nih.govnih.gov

One of the foundational techniques in this area is the pulse-chase analysis . wikipedia.org In this approach, isolated pancreatic islets or beta-cells are briefly exposed ("pulsed") to a medium containing a stable isotope-labeled amino acid, such as [3H]leucine or ¹³C-leucine. nih.govnih.gov This labeled amino acid is incorporated into newly synthesized proteins, including proinsulin. The cells are then transferred to a medium containing an excess of the same, but unlabeled, amino acid ("chase"). wikipedia.orgyoutube.com By collecting and analyzing the cells and surrounding media at various time points during the chase period, researchers can track the conversion of the labeled proinsulin into its subsequent products. nih.gov

Kinetic studies using this methodology have provided detailed insights into the proinsulin processing pathway. For example, research on isolated human islets has shown that 50% of newly synthesized, labeled proinsulin is converted within approximately 45 minutes. However, the appearance of fully processed insulin is delayed, with a half-time of about 100 minutes. This delay is directly attributable to the accumulation of conversion intermediates. nih.gov These experiments reveal the predominant pathway for proinsulin processing in humans, where cleavage at the B-chain/C-peptide junction occurs first, leading to a significant accumulation of the des-31,32 split proinsulin intermediate. nih.govresearchgate.net

Table 1: Proinsulin Conversion Kinetics in Human Islets via Pulse-Chase Analysis

This table illustrates the temporal distribution of radioactively labeled proinsulin and its conversion products following a 10-minute pulse with [3H]leucine and a subsequent chase period. The data shows the progressive conversion of proinsulin and the transient accumulation of the des-31,32 split proinsulin intermediate.

Data adapted from kinetic studies on human islets. nih.gov

Another powerful technique is the stable isotope dilution assay (IDA) . researchgate.net This method involves adding a known quantity of a stable isotope-labeled internal standard—such as C-Peptide-d3 or another heavy-isotope labeled analogue of the target molecule—to a biological sample (e.g., serum). springernature.comresearchgate.net The sample is then processed and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because the labeled standard is chemically identical to the endogenous molecule, it experiences the same extraction losses and ionization effects. researchgate.net By comparing the mass spectrometer's signal intensity of the endogenous (native) peptide to that of the known amount of the labeled standard, a highly precise and accurate absolute concentration can be determined. researchgate.netnih.gov

Using IDA, researchers have demonstrated significant differences in the circulating levels of proinsulin and its products between healthy individuals and those with metabolic diseases. In patients with type 2 diabetes, for instance, the ratio of proinsulin to insulin is significantly elevated, indicating inefficient processing by the beta-cell. researchgate.net Similarly, in individuals with long-standing type 1 diabetes, persistent proinsulin secretion is observed, often in the absence of detectable C-peptide. This anomaly is linked to inflammation-induced reductions in the expression of key prohormone processing enzymes, such as prohormone convertase 1/3 (PC1/3) and carboxypeptidase E (CPE). nih.gov

Table 2: Comparison of Proinsulin and C-Peptide Ratios in Non-Diabetic vs. Type II Diabetic Individuals using Isotope Dilution Assay (IDA)

This table presents representative data from IDA-MS studies, highlighting the disproportionate increase in proinsulin relative to insulin in individuals with type II diabetes, a hallmark of beta-cell processing defects.

Data adapted from IDA studies comparing peptide levels in non-diabetic and type II diabetic subjects. researchgate.net

Research on Proinsulin Biosynthesis, Folding, and Processing in the Context of C Peptide D3

Molecular Mechanisms of Preproinsulin to Proinsulin Conversion and Subcellular Trafficking

The biosynthesis of insulin (B600854) commences with the translation of insulin mRNA into preproinsulin on ribosomes associated with the rough endoplasmic reticulum (ER). This precursor molecule is a single polypeptide chain that includes a signal peptide, the B-chain, the connecting peptide (C-peptide), and the A-chain. The initial step in its maturation is the co-translational translocation of the nascent preproinsulin into the ER lumen, a process guided by the N-terminal signal peptide.

Within the ER lumen, the signal peptide is rapidly cleaved by a signal peptidase, converting preproinsulin into proinsulin. This conversion marks the beginning of the folding process. Proinsulin then undergoes oxidative folding, where three evolutionarily conserved disulfide bonds are formed. These bonds are crucial for the correct three-dimensional structure of the final insulin molecule.

Properly folded proinsulin molecules can then form dimers and exit the ER. The trafficking of proinsulin from the ER to the Golgi apparatus is a critical step. In the Golgi, proinsulin is packaged into immature secretory granules. It is within these granules, as they mature, that the final proteolytic processing of proinsulin into mature insulin and C-peptide occurs. This intricate subcellular trafficking ensures that only correctly folded proinsulin is processed and eventually secreted.

The Role of C-Peptide in Guiding Proinsulin Folding and Disulfide Bond Formation

The C-peptide, which connects the B-chain and A-chain in the proinsulin molecule, plays a crucial role in guiding the proper folding of proinsulin and the formation of its disulfide bonds. This connecting peptide is not merely a passive linker but an active participant in ensuring the correct three-dimensional structure of insulin is achieved. By tethering the A and B chains, the C-peptide facilitates the correct pairing of cysteine residues to form the two inter-chain disulfide bonds (B7-A7 and B19-A20) and one intra-chain disulfide bond (A6-A11). This intramolecular arrangement is significantly more efficient than the random association of separate A and B chains.

The flexibility of the C-peptide is thought to be important for allowing the A and B domains to orient themselves correctly for disulfide bond formation. While the insulin moiety of proinsulin is well-structured, the C-peptide itself is largely disordered, which may be a key feature for its function in folding. The presence of the C-peptide essentially transforms the difficult process of correctly pairing six cysteine residues into a more controlled intramolecular event, preventing the formation of incorrect disulfide isomers and aggregation.

Structural biology techniques, particularly heteronuclear NMR spectroscopy, have been instrumental in characterizing the structure of proinsulin and its folding intermediates. Although proinsulin has been challenging to crystallize, NMR studies on monomeric analogues have revealed that the insulin portion of the molecule adopts a native-like structure, while the C-peptide remains flexible and less ordered.

Research involving the pairwise substitution of cysteine residues has been used to create and study folding intermediates. These studies have shown that the absence of certain disulfide bonds can lead to segmental unfolding, highlighting the importance of each bond in stabilizing the structure. The analysis of these intermediates provides insights into the pathway of disulfide bond formation. For example, in vitro refolding studies of human proinsulin have identified several intermediates with three disulfide bridges but different conformations, suggesting a complex folding pathway. These investigations help to elucidate the sequence of events that lead to the final, correctly folded proinsulin molecule.

The amino acid sequence and conformation of the C-peptide have a significant impact on proinsulin proteostasis, which is the cellular process of maintaining the proper concentration and conformation of proteins. While the C-peptide sequence is more variable among species compared to the A and B chains, certain regions are highly conserved, suggesting important functional roles.

Studies involving mutations in the C-peptide have demonstrated its importance in preventing protein aggregation during folding. Specifically, research has shown that highly conserved acidic residues at the N-terminus of the C-peptide are critical for efficient refolding. Deletion or mutation of these acidic residues can lead to serious aggregation, indicating that this region may function as an intramolecular chaperone to guide the folding process. The conformation of the C-peptide, although flexible, appears to be crucial for proper processing by enzymes in the secretory granules. Disruptions in C-peptide sequence and conformation can, therefore, lead to proinsulin misfolding and accumulation, which can cause ER stress and beta-cell dysfunction.

Research into Altered Proinsulin Processing Enzymes and their Functional Implications

The conversion of proinsulin to mature insulin and C-peptide is carried out by a set of specific processing enzymes within the secretory granules. The primary enzymes involved are the prohormone convertases PC1/3 (also known as SPC3) and PC2, and carboxypeptidase E (CPE). PC1/3 initiates the cleavage at the junction between the B-chain and the C-peptide, while PC2 cleaves at the junction between the C-peptide and the A-chain. CPE then removes the basic amino acid residues at the C-termini of the newly formed insulin B-chain and C-peptide.

Research has shown that the expression and function of these enzymes can be altered in pathological conditions, leading to impaired proinsulin processing. For instance, in type 2 diabetes, there can be a heterogeneous decrease in the expression of PC1/3, PC2, and CPE in pancreatic islets. Similarly, in type 1 diabetes, islets from donors have shown reduced levels of PC1/3 and CPE. Furthermore, treatment of human islets with inflammatory cytokines has been found to reduce the mRNA expression of these processing enzymes. Such alterations in proinsulin processing enzymes result in an increased secretion of proinsulin and its processing intermediates, which have lower biological activity than mature insulin.

EnzymeFunction in Proinsulin ProcessingImplication of Altered Expression
Prohormone Convertase 1/3 (PC1/3) Cleaves at the B-chain/C-peptide junction.Reduced expression is associated with impaired proinsulin processing in type 1 and type 2 diabetes.
Prohormone Convertase 2 (PC2) Cleaves at the C-peptide/A-chain junction.Decreased expression can contribute to inefficient proinsulin conversion.
Carboxypeptidase E (CPE) Removes basic amino acid residues from the C-termini of the insulin B-chain and C-peptide.Reduced levels are linked to incomplete proinsulin processing in type 1 diabetes.

Proinsulin:C-Peptide Ratios as Indicators of Beta-Cell Stress and Processing Efficiency in Research Models

The ratio of proinsulin to C-peptide (PI:C-peptide) in the circulation is a valuable biomarker for assessing beta-cell function and the efficiency of proinsulin processing. Under normal physiological conditions, proinsulin is efficiently converted to insulin and C-peptide, resulting in low circulating levels of proinsulin. Therefore, a low PI:C-peptide ratio is indicative of healthy beta-cell function.

In situations of beta-cell stress, such as insulin resistance, the demand for insulin production increases. This can lead to an overburdened ER and Golgi apparatus, resulting in incomplete processing of proinsulin. Consequently, a higher proportion of proinsulin and its intermediates are secreted along with mature insulin and C-peptide, leading to an elevated PI:C-peptide ratio. An increased PI:C-peptide ratio is, therefore, considered a marker of beta-cell dysfunction and is often observed in individuals with or at risk for type 2 diabetes.

Research studies have utilized the PI:C-peptide ratio to investigate beta-cell function in various populations. For example, studies have shown that higher fasting and post-challenge PI:C-peptide ratios are associated with beta-cell dysfunction. This ratio can be a more sensitive indicator of beta-cell stress than measurements of insulin or C-peptide alone.

IndicatorSignificance in Research Models
Low Proinsulin:C-Peptide Ratio Indicates efficient proinsulin processing and healthy beta-cell function.
High Proinsulin:C-Peptide Ratio Suggests impaired proinsulin processing, beta-cell stress, and dysfunction.

Methodological Considerations, Challenges, and Future Directions in C Peptide D3 Research

Standardization and Harmonization Efforts for C-Peptide-d3 Based Assays in Research

The accurate measurement of C-peptide is crucial for assessing endogenous insulin (B600854) secretion, particularly in diabetes research. nih.govresearchgate.net However, for decades, significant variability among different C-peptide assays has hindered the comparison of data across studies and clinical labs. nih.govresearchgate.net To address this, extensive international efforts have focused on the harmonization and standardization of C-peptide measurements, a process where isotope-dilution liquid chromatography-mass spectrometry (ID-LC/MS)—a reference method reliant on internal standards like C-peptide-d3—plays a pivotal role. labmed.org.ukugent.be

Harmonization aims to make results equivalent, regardless of the assay used. researchgate.net Initial efforts using the World Health Organization (WHO) International Reference Reagent (IRR) for C-peptide failed to sufficiently reduce inter-assay variability. nih.govresearchgate.net A significant breakthrough came with the demonstration that matrix-appropriate calibrators, such as serum-based standards, dramatically improved agreement between different methods. nih.govnih.govresearchgate.net

Several international bodies have led these standardization initiatives. nih.govresearchgate.net The National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK) in the United States organized a C-peptide Standardization Committee in 2002, funding international comparison studies that highlighted the need for serum-based calibrators. nih.govcpeptide.org The Joint Committee for Traceability in Laboratory Medicine (JCTLM) now lists reference measurement procedures and materials, providing a framework for traceability to higher-order standards. cpeptide.org These reference methods, essential for assigning accurate values to secondary serum-based calibrators, universally employ ID-LC/MS with stable isotope-labeled internal standards like C-peptide-d3 to ensure the highest level of accuracy and precision. elsevierpure.com

Key Organizations in C-Peptide Assay Standardization
Organization/CommitteeKey ContributionReference
National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK)Organized the C-peptide Standardization Committee and funded international comparison studies demonstrating the need for harmonization. nih.govcpeptide.org
International Federation of Clinical Chemistry and Laboratory Medicine (IFCC)Develops reference measurement procedures and promotes global standardization in laboratory medicine. researchgate.net
Joint Committee for Traceability in Laboratory Medicine (JCTLM)Lists internationally recognized higher-order reference materials and reference measurement procedures to establish metrological traceability. cpeptide.org
National Institute for Biological Standards and Control (NIBSC)Provides WHO International Reference Reagents for C-peptide, serving as primary calibration materials. nih.govlabmed.org.uk
National Metrology Institute of Japan (NMIJ)Developed a Certified Reference Material (CRM) for C-peptide (e.g., CRM6901b) used for calibrating reference methods. cpeptide.orgdiabetesjournals.org

Despite this progress, full implementation by all assay manufacturers remains incomplete, and significant variability can still be observed, particularly at different concentration ranges. nih.govresearchgate.netannlabmed.org Continued advocacy is needed for manufacturers to recalibrate their commercial assays against these established reference systems to ensure that C-peptide data, whether generated for clinical diagnostics or research, is accurate and comparable worldwide. nih.govnih.gov

Addressing Analytical Challenges in Complex Biological Samples (e.g., Interference, Matrix Effects)

The quantification of C-peptide in complex biological matrices such as serum, plasma, or urine is subject to numerous analytical challenges that can compromise accuracy. nih.gov The two most significant issues are interference from structurally similar molecules and matrix effects that alter the analytical signal. arborassays.comtandfonline.com The use of C-peptide-d3 as an internal standard in LC-MS methods is a cornerstone strategy for mitigating these problems. oup.com

Interference: Cross-reactivity with proinsulin is a well-known issue, especially in immunoassays, as antibodies may not perfectly distinguish between C-peptide and its precursor. labmed.org.uknih.gov While modern assays generally have low cross-reactivity, it can still be a source of error. nih.gov LC-MS methods, by separating molecules based on their mass-to-charge ratio, offer superior specificity and can distinguish C-peptide from proinsulin and other related peptides.

Matrix Effects: Matrix effects are caused by components in the biological sample other than the analyte of interest, such as proteins, lipids, and salts. arborassays.comsannova.net These components can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. nih.govtandfonline.com The effect can vary between samples, making it a significant source of imprecision. nih.gov

C-peptide-d3 is an ideal internal standard because it is chemically identical to endogenous C-peptide but has a slightly higher mass due to the deuterium (B1214612) atoms. It co-elutes chromatographically and experiences nearly identical matrix effects as the native analyte. nih.gov By measuring the ratio of the endogenous C-peptide signal to the C-peptide-d3 signal, analysts can correct for signal suppression or enhancement, as well as for variations in sample preparation and extraction recovery. sannova.net

Common Analytical Challenges in C-Peptide Measurement
ChallengeDescriptionMitigation StrategyReference
Matrix EffectsComponents in the sample (e.g., proteins, lipids) suppress or enhance the analytical signal, leading to inaccurate quantification.Use of a stable isotope-labeled internal standard (e.g., C-peptide-d3) in LC-MS; matrix-matched calibrators. nih.govarborassays.com
Proinsulin Cross-ReactivityAssay antibodies may bind to proinsulin, falsely elevating C-peptide results.High-specificity immunoassays; use of LC-MS methods that can separate C-peptide from proinsulin. labmed.org.uknih.gov
Interference from HemolysisRelease of proteases (e.g., insulin-degrading enzyme) from red blood cells can degrade C-peptide in the sample. Hemoglobin can also interfere.Proper sample collection and handling to avoid hemolysis; prompt separation of serum/plasma. researchgate.net
Interference from Lipids and Bilirubin (B190676)High levels of triglycerides (lipemia) or bilirubin (icterus) can interfere with some assay methods, particularly immunoassays.Sample preparation techniques like dilution or extraction; use of LC-MS which is less susceptible to these interferences. researchgate.net

Development of Integrated Multi-Omics Approaches Utilizing C-peptide-d3 Data (e.g., Proteomics, Metabolomics)

The integration of multiple "omics" disciplines—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to understanding complex diseases. bioscientifica.comnih.gov C-peptide, as a precise biomarker of insulin secretion, holds a key position in these studies, particularly when its measurement is made robust through C-peptide-d3 based assays. mdcalc.com Integrating highly accurate C-peptide data with large-scale proteomics and metabolomics datasets allows researchers to connect beta-cell function to downstream molecular changes. nih.gov

Proteomics: Proteomics is the large-scale study of proteins. nih.gov In diabetes research, proteomics can identify changes in protein expression and post-translational modifications that are associated with insulin resistance or beta-cell dysfunction. osti.gov By correlating precise C-peptide measurements with proteomic profiles, researchers can identify proteins and signaling pathways that are directly influenced by insulin secretion. For example, studies have linked C-peptide levels to changes in apolipoproteins, coagulation factors, and proteins involved in inflammation and oxidative stress. researchgate.net

Metabolomics: Metabolomics analyzes the complete set of small-molecule metabolites in a biological sample. nih.gov Since metabolites are the downstream products of cellular processes, metabolomics provides a functional readout of the physiological state. nih.gov Integrating C-peptide data with metabolomic profiles can reveal how beta-cell function impacts metabolic pathways. This approach can identify novel biomarkers for disease progression or uncover mechanisms of metabolic dysregulation. osti.gov For instance, combined analyses have revealed correlations between C-peptide/glucose ratios and specific metabolites involved in immune responses, such as cAMP and glutamate. nih.gov

The accuracy afforded by C-peptide-d3 based reference methods is critical for these multi-omics studies, as small measurement errors can be magnified when correlated with vast and complex datasets. bioscientifica.com

Examples of Multi-Omics Integration with C-Peptide Data
Omics FieldAssociated Molecules/PathwaysBiological InsightReference
ProteomicsIGF binding proteins, apolipoproteins, complement and coagulation system proteins.Links beta-cell function to pathways of growth, lipid metabolism, and inflammation. researchgate.net
MetabolomicscAMP, N-acetylgalactosamine, glutamate, various lipid species.Connects insulin secretion to immune response signaling, cellular energy status, and lipid dysregulation. nih.gov
TranscriptomicsGene expression profiles related to insulin signaling and glucose metabolism.Provides insight into the genetic regulation of metabolic pathways influenced by insulin secretion. nih.gov

Innovations in Computational Modeling and Simulation for Peptide Metabolism and Tracing

Computational modeling has become an indispensable tool for understanding the complex dynamics of hormone secretion and metabolism. nih.govncat.edu In the context of C-peptide, mathematical models are used to interpret clinical data and provide quantitative measures of beta-cell function that are not directly measurable. nih.gov C-peptide-d3, as a stable isotope tracer, is pivotal for validating and refining these models by allowing for direct measurement of in vivo kinetics.

One of the most established models is the Oral C-peptide Minimal Model (OCMM). nih.gov This model analyzes C-peptide and glucose concentrations following an oral glucose tolerance test to estimate parameters of beta-cell responsivity to glucose. nih.gov A key component of this and other models is the description of C-peptide kinetics—its distribution and clearance from the body. Often, these kinetic parameters are assumed based on population averages, such as those from the Van Cauter population model (VCPM). nih.gov

However, research has shown that C-peptide kinetics can vary significantly between individuals, especially in different physiological or pathological states (e.g., after bariatric surgery or in hyperthyroidism). nih.govnih.gov Using assumed population kinetics in these cases can lead to inaccurate estimates of insulin secretion. nih.gov

This is where C-peptide-d3 becomes invaluable. By administering a known amount of C-peptide-d3 and tracking its disappearance from the circulation alongside the endogenous C-peptide, researchers can determine the precise clearance kinetics for that individual. This data allows for the development of more accurate, personalized models of beta-cell secretion. physiology.org These tracer studies provide the ground truth needed to build and validate more sophisticated computational simulations of peptide metabolism, ultimately leading to a more precise understanding of glucose homeostasis. plos.org

Computational Models in C-Peptide Research
Model/TechniqueApplicationRole of C-Peptide-d3Reference
Oral C-peptide Minimal Model (OCMM)Estimates beta-cell responsivity to glucose from oral glucose tolerance test data.Provides data for individual-specific kinetic parameters, improving model accuracy over population-based assumptions. nih.gov
Van Cauter Population Model (VCPM)Predicts C-peptide kinetic parameters based on patient demographics.Used as a tracer to validate or question the applicability of the VCPM in specific populations (e.g., post-bariatric surgery). nih.gov
Deconvolution AnalysisCalculates insulin secretion rates from peripheral C-peptide concentrations.Allows for direct measurement of C-peptide clearance rates, a critical parameter for accurate deconvolution. physiology.org
Molecular Dynamics SimulationModels the behavior and interactions of peptides at an atomic level.While not a direct application, kinetic data from tracer studies can inform larger systems biology models. nih.gov

Exploration of C-Peptide-d3 as a Tool for Studying Other Peptide Hormone Systems and Their Kinetics

The methodological framework developed for studying C-peptide and insulin kinetics using stable isotope tracers like C-peptide-d3 serves as a valuable paradigm for investigating other peptide hormone systems. Many hormones are, like insulin, derived from larger prohormone precursors, resulting in the co-secretion of other peptide fragments whose physiological roles and kinetics are less understood. nih.gov

The challenges faced in C-peptide research—such as assay variability, analytical interferences, and the need for kinetic modeling—are common to the study of many other peptide hormones. The successful application of C-peptide-d3 in tracer studies to precisely determine secretion and clearance rates provides a clear methodological blueprint that can be adapted to these other systems.

For example, studying how C-peptide kinetics are altered in different disease states, such as hyperthyroidism where C-peptide clearance is significantly increased, demonstrates the importance of direct kinetic measurements. nih.gov This finding underscores that simply measuring the concentration of a peptide may not accurately reflect its secretion rate if clearance dynamics are altered. This principle is broadly applicable to other endocrine systems.

By developing stable isotope-labeled versions of other prohormone-derived peptides, researchers can apply the same tracer methodologies to:

Determine their precise secretion and clearance rates in vivo.

Investigate how these kinetics are altered by disease, drug treatment, or other physiological changes.

Validate and personalize kinetic models for these hormone systems.

Provide accurate internal standards for developing reference-grade LC-MS assays.

Therefore, the research and methodologies refined using C-peptide-d3 not only advance our understanding of diabetes but also provide a robust toolkit for exploring the physiology and pathophysiology of other endocrine and metabolic systems.

Q & A

Q. What is the structural role of C-peptide in proinsulin folding and insulin biosynthesis?

C-peptide, a 31-amino acid chain, connects the A and B chains of proinsulin, ensuring proper disulfide bond formation and tertiary folding . During post-translational processing, proinsulin is cleaved by proteases (e.g., prohormone convertases PC2 and PC3) to release insulin and C-peptide. The C-peptide’s structural role is critical for stabilizing proinsulin’s conformation, which is essential for insulin’s biological activity . Experimental validation of folding dynamics can be achieved using structural techniques like X-ray crystallography (e.g., PDB ID 1trz) or nuclear magnetic resonance (NMR) .

Q. How do enzymatic processing pathways influence proinsulin conversion to insulin and C-peptide?

Proinsulin conversion involves sequential cleavage by carboxypeptidase H and prohormone convertases (PC2/PC3). PC2 preferentially cleaves des-31,32 proinsulin, while PC3 processes des-64,65 proinsulin, leading to distinct intermediate products . Methodologically, in vitro assays using purified enzymes and synthetic substrates can delineate cleavage specificity, while mass spectrometry (LC-MS/MS) identifies intermediate peptides in biological samples .

Q. What are the key storage and handling protocols for C-peptide/proinsulin reagents?

C-peptide and proinsulin reagents should be stored as concentrated solutions at -20°C to prevent degradation. Prior to use, briefly centrifuge vials to recover condensed liquid . Avoid freeze-thaw cycles and validate stability using techniques like HPLC or immunoassays after reconstitution.

Q. Why is C-peptide a more stable marker of endogenous insulin secretion than insulin?

C-peptide has a longer half-life (~30 minutes vs. 3–5 minutes for insulin) and lower hepatic clearance, making it less variable in circulation . For accurate measurement, use assays with <10% cross-reactivity with proinsulin and account for anti-insulin antibodies that may interfere .

Advanced Research Questions

Q. What methodological challenges arise in quantifying intact proinsulin and its derivatives using immunoassays?

Key challenges include:

  • Cross-reactivity : Older immunoassays overestimate proinsulin due to antibody cross-reactivity with split products (e.g., des-31,32 proinsulin). Modern assays must demonstrate <10% cross-reactivity .
  • Standardization : Historical standards (e.g., "Chicago" proinsulin) overestimated concentrations by a factor of three compared to recombinant or WHO reference materials . Validate assays against updated standards (e.g., NIBSC 09/296) .
  • Matrix effects : Hemolysis or lipemia can alter assay performance; pre-analytical processing should include centrifugation and protease inhibitors .

Q. How can LC-MS/MS techniques overcome cross-reactivity issues in proinsulin and C-peptide measurement?

LC-MS/MS provides high specificity by targeting unique peptide fragments. For example:

  • Proinsulin identification : Use parallel reaction monitoring (PRM) for m/z 1342.0 (intact proinsulin) and compare fragmentation patterns to WHO standards .
  • Derivative analysis : Des-31,32 and des-31–33 proinsulin can be resolved via product ion scans (m/z 1300.0 and 1281.6), though manual spectral matching is required due to disulfide bond complexity .

Q. What are the implications of proinsulin-to-C-peptide ratios in assessing beta-cell function?

Elevated proinsulin-to-C-peptide ratios indicate beta-cell dysfunction, as seen in type 2 diabetes. However, study designs must:

  • Account for assay limitations : Use non-cross-reactive C-peptide assays and measure fasting and stimulated levels to reduce kinetic variability .
  • Adjust for covariates : Include age, sex, and insulin sensitivity indices (e.g., HOMA-IR) in multivariate models .

Q. How do genetic variants influence fasting proinsulin levels, and what covariates are critical in GWAS?

GWAS meta-analyses (e.g., MAGIC Investigators) identified nine loci associated with fasting proinsulin. Key covariates include:

  • Fasting insulin : Adjust to isolate proinsulin-specific genetic effects.
  • Glucose metabolism status : Stratify analyses by normal glucose tolerance vs. diabetes to avoid confounding .

Q. How are confounding variables addressed in longitudinal studies linking proinsulin to cancer mortality?

In the Hoorn Study, proinsulin >16.5 pmol/l correlated with a twofold cancer mortality risk. Confounders were addressed via:

  • Multivariate adjustment : Age, sex, and glucose metabolism status.
  • Exclusion criteria : Remove individuals with pre-existing cancer or autoimmune disorders .

Q. What strategies validate proinsulin-derived peptides in complex samples using mass spectrometry?

  • Reference standards : Use WHO/NIBSC proinsulin standards for spectral alignment .
  • Targeted proteomics : Combine full-scan (m/z 800–1600) and PRM modes to enhance sensitivity for low-abundance peptides .
  • Data-independent acquisition (DIA) : Improves reproducibility in large cohort studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.